molecular formula C11H16ClN3O2 B1379791 1-(2-Nitrobenzyl)piperazine hydrochloride CAS No. 1609396-55-5

1-(2-Nitrobenzyl)piperazine hydrochloride

Cat. No. B1379791
M. Wt: 257.72 g/mol
InChI Key: RQCUMEZZBVRDIF-UHFFFAOYSA-N
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Description

1-(2-Nitrobenzyl)piperazine hydrochloride is an organic compound with the molecular formula C11H15N3O2. It has a molecular weight of 257.72 . The compound is a salt, with hydrochloride (HCl) being the counterion .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(2-Nitrobenzyl)piperazine hydrochloride, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for 1-(2-Nitrobenzyl)piperazine hydrochloride is 1S/C11H15N3O2.ClH/c15-14(16)11-4-2-1-3-10(11)9-13-7-5-12-6-8-13;/h1-4,12H,5-9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-(2-Nitrobenzyl)piperazine hydrochloride has a molecular weight of 294.17 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a complexity of 236 .

Scientific Research Applications

Synthesis and Structure Analysis

  • 1-(2-Nitrobenzyl)piperazine hydrochloride and its derivatives are primarily studied for their synthesis and structural analysis. For instance, a method for synthesizing 1-(2,3-dichlorophenyl)piperazine, a similar compound, involves a sequence of reactions including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, yielding a total yield of 48.2% (Quan, 2006). Another research describes the synthesis of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine, where the piperazine ring assumes a slightly distorted chair conformation, and the mean plane of the nitro group is twisted from the benzene ring (Kavitha et al., 2013).

Pharmacological Intermediates

  • Certain piperazine derivatives, including those related to 1-(2-Nitrobenzyl)piperazine hydrochloride, are significant as pharmaceutical intermediates. These compounds have been explored for their potential antimicrobial and antifungal properties. For instance, substituted piperazine derivatives have shown considerable antibacterial and antifungal activities against various strains like Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, and others (Suryavanshi & Rathore, 2017).

Molecular Interaction and Binding Studies

  • Studies on piperazine derivatives extend to understanding their molecular interactions and binding characteristics. For instance, the structures of three (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives, potential anti-malarial agents, were reported. These studies emphasize the importance of specific substituents and molecular conformations for generating biological activity (Cunico et al., 2009).

Synthesis and Bioorthogonal Labeling

  • Innovative functionalized piperazine derivatives have been synthesized for bioorthogonal labeling. These studies involve characterizing the compounds through NMR, MS, elemental analysis, and assessing their conformational shapes and rotational conformations through XRD. This research paves the way for future labeling purposes, expanding the utility of these compounds in various scientific fields (Mamat et al., 2016).

Antihypertensive and Cardiovascular Studies

  • Piperazine derivatives have also been studied for their potential use in antihypertensive and cardiovascular treatments. For example, 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts were synthesized as potential dual antihypertensive agents, with their structural and protonation characteristics analyzed through solid-state NMR and IR spectroscopy (Marvanová et al., 2016). Moreover, a group of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized and evaluated for their cardiotropic activity, showing significant antiarrhythmic activity in certain models (Mokrov et al., 2019).

properties

IUPAC Name

1-[(2-nitrophenyl)methyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c15-14(16)11-4-2-1-3-10(11)9-13-7-5-12-6-8-13;/h1-4,12H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCUMEZZBVRDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitrobenzyl)piperazine hydrochloride

CAS RN

1609396-55-5
Record name Piperazine, 1-[(2-nitrophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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